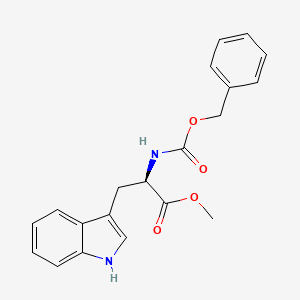

Cbz-D-Trp-OMe

Description

Contextualization within Protected Amino Acid Chemistry

In the realm of peptide synthesis and the chemical construction of proteins, the use of protecting groups is a fundamental and indispensable strategy. Amino acids, the building blocks of peptides, possess at least two reactive functional groups: an amino group and a carboxylic acid group. During the formation of a peptide bond between two amino acids, it is imperative to prevent unwanted side reactions, such as self-polymerization. This is achieved by temporarily "blocking" or "protecting" one of the functional groups while the other is engaged in the desired reaction.

The carboxybenzyl (Cbz) group is a classic and widely used protecting group for the amino function of amino acids. mdpi.com It is introduced by reacting the amino acid with benzyl (B1604629) chloroformate. chemicalbook.com The Cbz group is stable under a variety of reaction conditions but can be readily removed when desired, typically through hydrogenolysis (reaction with hydrogen gas in the presence of a palladium catalyst). This allows for the selective deprotection of the amino group, enabling the stepwise assembly of a peptide chain.

Similarly, the carboxylic acid group of an amino acid is often protected, commonly as an ester, such as the methyl ester (OMe) found in Cbz-D-Trp-OMe. scbt.comchemicalbook.com This prevents the carboxyl group from reacting while the amino group is being manipulated. The methyl ester can be later hydrolyzed back to the carboxylic acid under basic or acidic conditions. google.comjst.go.jp Therefore, Cbz-D-Trp-OMe is a classic example of an orthogonally protected amino acid, where the two protecting groups can be removed under different conditions, providing chemists with precise control over the synthetic sequence.

Table 1: Protecting Groups in Cbz-D-Trp-OMe

| Functional Group | Protecting Group | Abbreviation | Method of Removal |

|---|---|---|---|

| Amino Group | Carboxybenzyl | Cbz | Hydrogenolysis |

| Carboxylic Acid | Methyl Ester | OMe | Hydrolysis |

Significance of D-Tryptophan Derivatives in Advanced Organic Synthesis

While L-amino acids are the proteinogenic building blocks found in most naturally occurring proteins, their stereoisomers, the D-amino acids, play a crucial role in a variety of biological processes and are key components in many pharmacologically active compounds. chemicalbook.com D-tryptophan and its derivatives are of particular interest due to their presence in a range of natural products, including certain peptide antibiotics and alkaloids. rsc.orgresearchgate.net

The incorporation of D-amino acids like D-tryptophan into peptide chains can confer unique properties to the resulting molecule. For instance, it can increase resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids, thereby enhancing the peptide's in vivo half-life. Furthermore, the unnatural stereochemistry of D-amino acids can induce specific three-dimensional conformations in peptides, which can be critical for their biological activity, such as binding to a specific receptor.

The synthesis of these D-amino acid-containing molecules necessitates the availability of enantiomerically pure D-amino acid building blocks. google.com Tryptophan derivatives, in general, are important precursors in the synthesis of many nonribosomal peptide antibiotics. rsc.org The development of methods for the synthesis of substituted D-tryptophans is an active area of research, as these compounds can serve as valuable probes for studying biological systems or as building blocks for novel therapeutic agents. jst.go.jp

Cbz-D-Trp-OMe as a Chiral Synthon and Building Block

A chiral synthon is a stereochemically defined molecular fragment used in organic synthesis to introduce a specific chiral center into a target molecule. baranlab.org Cbz-D-Trp-OMe serves as an excellent example of such a synthon. rsc.org Its well-defined (R)-stereochemistry at the alpha-carbon makes it a valuable starting material for the synthesis of more complex chiral molecules.

Chemists utilize Cbz-D-Trp-OMe as a building block to incorporate the D-tryptophan moiety into a larger molecular framework. For example, it can be used in the synthesis of dipeptides and larger peptide structures. google.comresearchgate.net The Cbz-protected amino group can be deprotected to allow for coupling with another N-protected amino acid, or the methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with the amino group of another amino acid or amine.

The indole (B1671886) side chain of the tryptophan residue also offers a site for further chemical modification, allowing for the synthesis of a diverse range of tryptophan analogues with potentially unique biological properties. chim.it The use of Cbz-D-Trp-OMe and similar derivatives has been instrumental in the total synthesis of complex natural products and in the development of novel peptide-based drugs.

Table 2: Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Cbz-D-Trp-OMe | 130812-44-1 | C20H20N2O4 | 352.39 sigmaaldrich.com |

| N-Cbz-D-Tryptophan | 2279-15-4 | C19H18N2O4 | 338.36 chemicalbook.comchemicalbook.com |

| D-Tryptophan methyl ester hydrochloride | 14907-27-8 | C12H15ClN2O2 | 254.71 scbt.com |

| L-Tryptophan methyl ester | 4299-70-1 | C12H14N2O2 | 218.25 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-25-19(23)18(11-15-12-21-17-10-6-5-9-16(15)17)22-20(24)26-13-14-7-3-2-4-8-14/h2-10,12,18,21H,11,13H2,1H3,(H,22,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWXSVJXETXGGQ-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cbz D Trp Ome and Its Analogues

Direct Synthesis of Cbz-D-Trp-OMe

The direct synthesis of Cbz-D-Trp-OMe involves a sequential process of protecting the amino and carboxyl groups of the D-tryptophan scaffold.

Protection Strategies for Amino and Carboxyl Groups

The protection of the α-amino and carboxyl groups of tryptophan is a fundamental step to prevent unwanted side reactions during further modifications. The benzyloxycarbonyl (Cbz or Z) group is a commonly employed protecting group for the α-amino function. prepchem.com This protection is typically achieved by reacting D-tryptophan with benzyl (B1604629) chloroformate. chemicalbook.com

For the carboxyl group, esterification is the standard protection strategy. In peptide synthesis, various protecting groups can be utilized, categorized by their removal conditions. Temporary protecting groups are removed after each synthetic step, while permanent ones are cleaved at the end of the synthesis. iris-biotech.de The tert-butyl (tBu) group is frequently used for protecting the side-chain carboxyl groups of amino acids like aspartic and glutamic acid. iris-biotech.de

In the context of tryptophan, the indole (B1671886) nitrogen can also be protected to prevent side reactions during cleavage or functionalization. peptide.com The formyl (CHO) group is a common choice for indole nitrogen protection in Boc-chemistry, which is removed during the final cleavage step. peptide.com The selection of protecting groups follows an orthogonality principle, where one group can be removed without affecting others. iris-biotech.de A common orthogonal pair is the Fmoc (fluorenyl-methoxy-carbonyl) group for the α-amino group and the tBu group for side-chain protection. iris-biotech.de

Esterification Methods for Methyl Ester Formation

The formation of the methyl ester at the carboxyl group of tryptophan can be accomplished through several methods. A prevalent laboratory-scale method involves the use of thionyl chloride (SOCl₂) in methanol (B129727). researchgate.net This reaction is typically performed at low temperatures to minimize side reactions and can achieve high yields. Industrially, L-tryptophan methyl ester is produced by reacting L-tryptophan with methanol in the presence of hydrochloric acid.

Another approach involves the use of dimethyl carbonate (DMC) as a green and efficient methylating agent. rsc.org This method has been successfully applied to the esterification of tryptophan, offering a more sustainable alternative to traditional methods. rsc.org Additionally, the thermal decomposition of benzyldimethylanilinium salts of N-protected amino acids provides a mild procedure for esterification, which is particularly suitable for acid-sensitive amino acids like tryptophan. publish.csiro.au

Enantioselective Synthesis and Deracemization Approaches

The synthesis of enantiomerically pure D-tryptophan derivatives is of significant interest. While kinetic resolution using enantioselective enzymes can be employed, it is inherently limited to a 50% theoretical yield. google.com To overcome this, dynamic kinetic resolution and stereoinversion reaction cascades have been developed. google.com

One such approach involves the use of an L-amino acid oxidase (LAAO) to selectively oxidize the L-enantiomer from a racemic mixture, followed by a non-selective reduction to yield the D-amino acid. acs.orgresearchgate.net Engineered D-amino acid aminotransferases (DAATs) have also been utilized in cascade reactions to convert L-tryptophan derivatives to their D-enantiomers with high enantiomeric excess. thieme-connect.com A single-module non-ribosomal peptide synthetase, IvoA, has been shown to catalyze the ATP-dependent unidirectional stereoinversion of L-tryptophan to D-tryptophan, offering a biocatalytic route to a variety of substituted D-tryptophan analogs. google.com

Tandem reactions, such as the Friedel–Crafts conjugate addition/asymmetric protonation, catalyzed by chiral BINOL·SnCl₄ complexes, provide a chemical route to enantiomerically enriched tryptophan derivatives. acs.orgnih.gov

Palladium-Catalyzed Functionalization Strategies

Palladium-catalyzed reactions have become a powerful tool for the late-stage diversification of tryptophan derivatives, allowing for the selective modification of the indole ring. nih.gov

C-H Activation at Indole Ring Positions (e.g., C2-arylation, C2-alkylation)

The C2 position of the tryptophan indole ring is particularly amenable to C-H activation. chim.it Palladium-catalyzed C2-arylation of N-protected tryptophan methyl esters can be achieved using various arylating agents. nih.gov One method employs aryl iodides in the presence of a palladium catalyst, silver tetrafluoroborate (B81430) (AgBF₄), and trifluoroacetic acid (TFA), often accelerated by microwave irradiation. nih.gov Arylthianthrenium salts have also been used as effective arylating agents under mild, additive-free conditions. d-nb.info

For C2-alkylation, palladium-catalyzed reactions utilizing a norbornene cocatalyst have been developed. nih.gov This method allows for the introduction of primary alkyl groups from alkyl bromides. nih.gov The norbornene is thought to facilitate the transposition of the palladium catalyst to the C2 position. nih.gov

Directing groups can also be employed to guide the palladium catalyst to a specific C-H bond. Picolinamide has been used as an auxiliary for the late-stage C2-chalcogenation of tryptophan-containing peptides. researchgate.net

Cross-Coupling Reactions for Indole Diversification

Cross-coupling reactions provide a versatile platform for diversifying the indole core of tryptophan. The Suzuki-Miyaura cross-coupling is a prominent example, enabling the formation of carbon-carbon bonds between a borylated tryptophan derivative and an aryl halide. acs.org For instance, N-acetyl 4-boronate tryptophan methyl ester can be coupled with various (hetero)aromatic bromides and chlorides to introduce substituents at the C4 position. uniurb.it

The Negishi cross-coupling offers another route for C-C bond formation, particularly for alkylation. d-nb.info This reaction involves the coupling of an organozinc reagent with an organic halide. It has been successfully applied to the alkylation of bromotryptophan derivatives with alkyl iodides. d-nb.info

Heck cross-coupling reactions, which form a bond between an unsaturated halide and an alkene, have also been developed for the functionalization of halotryptophans under aqueous conditions. nih.gov These palladium-mediated reactions are often compatible with the functional groups present in peptides, making them suitable for late-stage modifications. nih.gov

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies offer powerful solutions for the stereoselective synthesis of Cbz-D-Trp-OMe and its analogs, leveraging the high selectivity of enzymes to overcome challenges in traditional organic synthesis. These methods often provide milder reaction conditions and improved enantiopurity. mdpi.comnih.gov

Enzymatic Resolution of Racemic Tryptophan Precursors

A key chemoenzymatic route to obtaining the D-enantiomer of tryptophan derivatives involves the kinetic resolution of a racemic mixture. One established method begins with the chemical synthesis of a racemic N-acetyl-tryptophan (Ac-D,L-Trp). This mixture is then subjected to an enzyme that selectively acts on the L-enantiomer.

Porcine kidney acylase is a well-documented enzyme for this purpose. ontosight.ai It selectively deacetylates the N-acetyl group of the L-configured amino acid, leaving the desired N-acetyl-D-tryptophan (Ac-D-Trp) untouched. The reaction is typically performed in a buffered aqueous solution at a neutral pH and a temperature of around 37°C. ontosight.ai The resulting mixture of L-tryptophan and Ac-D-Trp can be separated based on their different chemical properties, for instance, by extraction at a low pH. ontosight.ai The isolated Ac-D-Trp can then be chemically converted to Cbz-D-Trp-OMe through standard protection and esterification procedures. This method is advantageous because it circumvents the need for expensive chiral starting materials or complex asymmetric synthesis, although the theoretical maximum yield for the desired D-enantiomer is 50%. ontosight.airesearchgate.net

Engineered Enzyme Systems for Tryptophan Analogue Production

Significant advancements in protein engineering have led to the development of robust enzyme systems capable of producing tryptophan analogs with high efficiency and selectivity. Directed evolution has been particularly transformative for the tryptophan synthase (TrpS) enzyme, specifically its β-subunit (TrpB). researchgate.netnih.gov Wild-type TrpB catalyzes the reaction between indole and L-serine to form L-tryptophan. nih.gov However, its activity is often limited with substituted indoles. nih.gov

Researchers have engineered TrpB from thermophilic organisms like Pyrococcus furiosus (PfTrpB) and Thermotoga maritima (TmTrpB) to create variants with expanded substrate scope and enhanced catalytic activity. rsc.orgthermofisher.comuzh.ch These engineered enzymes can now synthesize a wide array of previously inaccessible tryptophan analogs directly from the corresponding indole derivative and serine. researchgate.net Mutations, even those remote from the active site, can suppress the decomposition of key reactive intermediates, thereby boosting the production of the desired analog. nih.govthermofisher.com This platform provides a single-step, environmentally benign route to enantiopure tryptophan derivatives under aqueous conditions. uzh.ch

| Enzyme Variant | Parent Organism | Key Mutations | Substrate(s) | Product | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Engineered TrpS subunit | N/A (Directed Evolution) | 8 mutations | Indole and Threonine | β-methyltryptophan | Achieved 1,000-fold higher activity than the natural enzyme for this specific reaction. | rsc.org |

| PfTrpB7E6 | Pyrococcus furiosus | Multiple active-site and remote mutations | Various indoles and β-substituted amino acids | 27 different β-branched tryptophan analogs | The first biocatalyst to synthesize bulky β-branched tryptophan analogs in a single step. | thermofisher.com |

| Engineered TmTrpB | Thermotoga maritima | Multiple rounds of random mutagenesis | 4-cyanoindole and Serine | 4-cyanotryptophan | Improved yield from 24% to 78% and shifted optimal temperature to ~37°C. | uzh.ch |

| Evolved PfTrpB | Pyrococcus furiosus | Mutation of conserved residue E104 | Nitroindoles and Serine | Nitro-tryptophans | Enabled the synthesis of Trp analogs from challenging, electron-deficient indoles. | researchgate.netnih.gov |

Biocatalytic Pathways to Modified Tryptophan Derivatives

One such chemoenzymatic cascade for producing halogenated D-tryptophan derivatives involves an initial biocatalytic halogenation of L-tryptophan using a tryptophan halogenase (TrpH). mdpi.com The resulting halogenated L-Trp is then oxidized by an L-tryptophan oxidase (LTrpO) to form the corresponding α-keto acid. This intermediate can then be non-selectively reduced back to the racemic D,L-amino acid or, more effectively, subjected to a D-amino acid transaminase to stereoselectively produce the desired halogenated D-tryptophan. mdpi.com These biocatalytic routes highlight the modularity and power of combining different enzyme classes to access valuable chiral building blocks. chinesechemsoc.org

Derivatization and Further Functionalization of Cbz-D-Trp-OMe

Once synthesized, Cbz-D-Trp-OMe serves as a versatile scaffold for further chemical modification. Functionalization can be targeted at the indole ring, the N-terminal protecting group, or the C-terminal ester.

Indole Ring Modifications (e.g., halogenation, trifluoromethylthiolation, glycosylation)

The indole ring of tryptophan is a privileged scaffold in medicinal chemistry, and its modification can significantly alter the biological properties of the parent molecule.

Halogenation: The indole ring can be selectively halogenated using enzymatic or chemical methods. Biocatalytic approaches may employ tryptophan synthase with halogenated indole precursors or specific tryptophan halogenases that install chlorine or bromine at various positions on the ring. mdpi.comnih.gov For example, bromo-D-tryptophan derivatives have been prepared conveniently via enzymatic resolution of the corresponding racemic precursors. ontosight.ai

Trifluoromethylthiolation: The introduction of the trifluoromethylthio (SCF₃) group is a valuable strategy for increasing the lipophilicity and metabolic stability of drug candidates. A direct and regioselective trifluoromethylthiolation of Fmoc-protected tryptophan has been developed. nih.gov This method can also be applied in the late-stage functionalization of tryptophan residues within short peptides, demonstrating its utility for modifying more complex structures. nih.gov

Glycosylation: The attachment of sugar moieties to the tryptophan indole ring is a known post-translational modification that can be mimicked synthetically. mdpi.comresearchgate.net C-glycosylation, which forms a stable C-C bond between the sugar and the indole C2 carbon, is of particular interest. chinesechemsoc.org Palladium-catalyzed C-H glycosylation has emerged as a powerful method for the stereoselective synthesis of C-mannosyl tryptophan derivatives from protected tryptophan precursors. nih.govsciforum.net N-glycosylation at the indole nitrogen has also been observed, both enzymatically in plants and through chemical synthesis. Current time information in Bangalore, IN.researchgate.net

| Modification | Methodology | Key Features | Reference |

|---|---|---|---|

| Halogenation (Bromo) | Enzymatic resolution of racemic acetyl-bromo-tryptophans using acylase. | Provides convenient access to optically pure bromo-D-tryptophan. | ontosight.ai |

| Trifluoromethylthiolation | Reaction with electrophilic trifluoromethylthiolating agents (e.g., trifluoromethanesulfenamide reagents). | Achieves regioselective installation of the SCF₃ group, enhancing hydrophobicity. | nih.gov |

| C-Glycosylation (Mannosylation) | Palladium-catalyzed auxiliary-directed C-H glycosylation of the indole C2 position. | Stereoselective synthesis of the challenging C-α-Man-Trp unit. | nih.govsciforum.net |

| Arylation | Metal-free photoredox catalysis using aryldiazonium salts. | Chemoselective and regioselective C(2)-arylation under mild conditions without racemization. | researchgate.net |

Transformations of the Carboxyl and Amine Functionalities

The terminal functional groups of Cbz-D-Trp-OMe are designed for further elaboration, primarily in the context of peptide synthesis.

The N-terminal benzyloxycarbonyl (Cbz) group is a standard amine protecting group. Its primary transformation is its removal to liberate the free amine. This is most commonly achieved through catalytic hydrogenolysis, for example, using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting H-D-Trp-OMe can then be coupled with another N-protected amino acid to extend a peptide chain.

The C-terminal methyl ester (OMe) can be readily hydrolyzed to the corresponding carboxylic acid (Cbz-D-Trp-OH) under basic conditions, such as treatment with sodium hydroxide (B78521). This free carboxylic acid can then be activated using standard peptide coupling reagents (e.g., DCC, EDCI) and reacted with an amino acid ester or amide to form a new peptide bond. researchgate.net These transformations are fundamental to the use of Cbz-D-Trp-OMe as a building block in the solution-phase synthesis of peptides containing D-tryptophan.

Protecting Group Manipulations

In the multistep synthesis of complex molecules like peptides and their analogues, the strategic use of protecting groups is fundamental. For derivatives of the amino acid tryptophan, such as N-Carbobenzyloxy-D-tryptophan methyl ester (Cbz-D-Trp-OMe), the ability to selectively remove protecting groups from the amine (N-terminus) and the carboxylic acid (C-terminus) is crucial for subsequent modifications. This section details the methodologies for manipulating the carbobenzyloxy (Cbz) and methyl ester (OMe) protecting groups, with a focus on orthogonal strategies, specific deprotection techniques, and various hydrolysis methods.

Orthogonal Deprotection Strategies for Cbz and Methyl Ester Groups

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific chemical reaction without affecting the others. This approach provides precise control over which functional group is revealed for subsequent reaction. In the case of Cbz-D-Trp-OMe and its analogues, the Cbz and methyl ester groups form a classic orthogonal pair.

The Cbz group is characteristically stable to a range of conditions but is susceptible to cleavage by catalytic hydrogenation. nih.gov Conversely, the methyl ester is stable to hydrogenation but can be readily hydrolyzed under basic (saponification) or acidic conditions. nih.gov This differential reactivity allows for the selective deprotection of either the nitrogen or the carboxyl group. For instance, the Cbz group can be removed to free the amine for peptide coupling, while the methyl ester remains to protect the C-terminus. Subsequently, the methyl ester can be hydrolyzed to reveal the carboxylic acid for further functionalization.

The stability of various protecting groups under different deprotection conditions highlights the versatility of orthogonal schemes in peptide synthesis. nih.govpeptide.com The Cbz group, for example, is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) often used to remove tert-butoxycarbonyl (Boc) groups, and to the basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) group removal. nih.govorganic-chemistry.org Methyl esters, while commonly removed by basic hydrolysis, may show slow decomposition under strong acidic conditions like DCM/TFA. nih.gov This knowledge allows chemists to design complex synthetic routes involving multiple protecting groups. chim.it

Table 1: Orthogonal Deprotection Schemes for Common Protecting Groups in Tryptophan Derivatives

| Protecting Group | Typical Cleavage Reagent/Condition | Stable To | Reference(s) |

|---|---|---|---|

| Cbz (Carbobenzyloxy) | H₂, Pd/C (Catalytic Hydrogenation) | Acid (TFA), Base (piperidine, LiOH) | nih.govpeptide.com |

| Methyl Ester (-OMe) | LiOH or NaOH (Saponification) | Catalytic Hydrogenation | nih.govnih.gov |

| Boc (tert-Butoxycarbonyl) | TFA, HCl (Acidolysis) | Catalytic Hydrogenation, Mild Base | organic-chemistry.org |

| Benzyl Ester (-OBzl) | H₂, Pd/C (Catalytic Hydrogenation) | Acid (TFA), Base | nih.gov |

| Allyl Ester (-OAll) | Pd(PPh₃)₄ / Scavenger | Acid, Base, H₂/Pd-C | nih.gov |

Catalytic Transfer Hydrogenolysis for Cbz Removal

While catalytic hydrogenation using hydrogen gas (H₂) is the standard method for Cbz deprotection, catalytic transfer hydrogenolysis (CTH) offers a convenient and often safer alternative that does not require specialized high-pressure hydrogenation equipment. In CTH, a hydrogen donor molecule transfers hydrogen atoms to the substrate in the presence of a metal catalyst, typically palladium on carbon (Pd/C).

A common and effective hydrogen donor for the CTH removal of a Cbz group is ammonium (B1175870) formate (B1220265) (HCOONH₄). researchgate.net This method has been successfully applied to D-tryptophan derivatives. In one synthetic route, a Cbz-protected D-tryptophan intermediate was deprotected using 10% Pd/C with ammonium formate to afford the free amine in a good yield of 83%. nih.gov Other hydrogen donors, such as triethylsilane (TES), can also be used with Pd/C under neutral conditions to remove benzyl-type protecting groups like Cbz. nih.gov

Table 2: Conditions for Catalytic Transfer Hydrogenolysis (CTH) of Cbz Groups

| Catalyst | Hydrogen Donor | Solvent | Key Features | Reference(s) |

|---|---|---|---|---|

| 10% Pd/C | Ammonium Formate (HCOONH₄) | Not specified in source | Effective for Cbz-D-Trp derivatives; good yield reported. | nih.gov |

| 10% Pd/C | Ammonium Formate (HCOONH₄) | Methanol | Common CTH system. | nih.gov |

Ester Hydrolysis Methods

The conversion of the methyl ester in Cbz-D-Trp-OMe to a carboxylic acid is a critical step for many applications, such as the synthesis of peptide acids. This transformation is typically achieved through hydrolysis, which can be performed using either chemical or enzymatic methods.

Chemical Hydrolysis Base-catalyzed hydrolysis, or saponification, is the most common chemical method for cleaving methyl esters in amino acid derivatives. Lithium hydroxide (LiOH) is a frequently used reagent for this purpose. The reaction is typically carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, often at reduced temperatures (e.g., 0°C) to minimize side reactions. nih.govrsc.org Following the complete hydrolysis of the ester, the reaction mixture is acidified (e.g., with 1 M HCl) to protonate the resulting carboxylate salt and precipitate the free carboxylic acid. nih.gov Sodium hydroxide (NaOH) in an aqueous solution is also an effective reagent for the saponification of tryptophan methyl esters. google.com

Enzymatic Hydrolysis An alternative to chemical hydrolysis is the use of enzymes, which can offer high selectivity. The enzyme α-chymotrypsin is known to catalyze the hydrolysis of esters of aromatic L-amino acids, such as L-tryptophan methyl ester. researchgate.netresearchgate.net A key feature of this enzymatic reaction is its stereoselectivity; α-chymotrypsin preferentially hydrolyzes the L-enantiomer while leaving the D-enantiomer largely unreacted. researchgate.netresearchgate.net This characteristic makes enzymatic hydrolysis a powerful tool for the kinetic resolution of racemic mixtures of tryptophan methyl esters. In the context of a preparation starting with D-tryptophan, this method could be used to remove any contaminating L-ester, thereby enhancing the enantiomeric purity of the desired D-amino acid derivative.

Table 3: Comparison of Hydrolysis Methods for Tryptophan Methyl Esters

| Method | Reagents/Enzyme | Typical Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| Chemical (Saponification) | Lithium Hydroxide (LiOH·H₂O) | THF/H₂O, followed by HCl acidification | Hydrolysis of both D and L esters | nih.govrsc.org |

| Chemical (Saponification) | Sodium Hydroxide (NaOH) | Aqueous solution, room temperature | Hydrolysis of both D and L esters | google.com |

| Enzymatic (Resolution) | α-Chymotrypsin | Aqueous buffer | Enantioselective hydrolysis of the L-ester, leaving the D-ester intact | researchgate.netresearchgate.net |

Chemical Transformations and Reactivity Profiles of Cbz D Trp Ome Derivatives

Reactivity of the Indole (B1671886) Moiety

The indole ring of tryptophan is an electron-rich aromatic system, making it susceptible to various chemical transformations. The presence of the Cbz and methyl ester protecting groups on the amino acid backbone can influence the regioselectivity and outcome of these reactions.

Electrophilic Aromatic Substitution Reactions

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. However, since the C3 position in Cbz-D-Trp-OMe is already substituted with the alanine (B10760859) side chain, electrophilic attack is directed to other positions on the indole ring.

Key findings from research on electrophilic substitution of protected tryptophan derivatives include:

General Reactivity: The indole ring is significantly more reactive towards electrophilic attack than benzene (B151609), by a factor of approximately 10¹³. scripps.edu Protonation, a fundamental electrophilic interaction, preferentially occurs at the C3 position. scripps.edu

Influence of Protecting Groups: The Nα-Cbz and C-terminal methyl ester groups primarily serve to protect the amino and carboxyl functions during peptide synthesis. However, protection of the indole nitrogen (N-in) itself can significantly alter the reactivity of the ring. For instance, attaching an electron-withdrawing group like trifluoroacetyl to the indole nitrogen deactivates the pyrrole (B145914) ring, potentially allowing for more selective substitution on the benzene portion of the indole. nih.gov

Nitration: Direct nitration of protected tryptophan derivatives can lead to a mixture of products. For example, nitration of Nα-trifluoroacetyl-L-tryptophan methyl ester yields both 2-nitro and 6-nitro products. nih.gov The regioselectivity can be influenced by the reaction conditions; nitration in trifluoroacetic acid favors the 6-nitro product due to the formation of a highly reactive nitronium ion. nih.gov

Halogenation: Reaction of Nα-trifluoroacetyl-L-tryptophan methyl ester with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to high yields of the corresponding 2-halo derivatives. nih.gov

Photoinduced Arylation: A metal-free, photoinduced C(sp²)–C(sp²) arylation of N-Boc protected tryptophan methyl ester with aryldiazonium salts has been developed, leading to regioselective C2-arylation. acs.orgnih.gov This method has been shown to be compatible with complex peptide systems and maintains the stereochemical integrity of the amino acid. acs.orgnih.gov

Interactive Table: Regioselectivity in Electrophilic Aromatic Substitution of Protected Tryptophan Derivatives

| Electrophile/Reagent | Protecting Group(s) | Major Position(s) of Substitution | Notes | Reference(s) |

| H+ | - | C3 | Protonation site | scripps.edu |

| Nitric acid/Acetic acid | Nα-trifluoroacetyl | C2, C6 | Mixture of products | nih.gov |

| Nitric acid/TFA | Nα-trifluoroacetyl | C6 | Favored due to highly reactive electrophile | nih.gov |

| NBS | Nα-trifluoroacetyl | C2 | High yield of 2-bromo derivative | nih.gov |

| NCS | Nα-trifluoroacetyl | C2 | High yield of 2-chloro derivative | nih.gov |

| Aryldiazonium salts (photoredox) | N-Boc | C2 | Metal-free C2-arylation | acs.orgnih.gov |

Nucleophilic Attack at Indole Centers

While the electron-rich nature of the indole ring makes it a prime target for electrophiles, nucleophilic attack is also possible, particularly when the ring is activated by electron-withdrawing groups or under specific reaction conditions.

General Considerations: For nucleophilic substitution or addition to occur, the indole ring typically needs to be made more electron-deficient. sci-hub.se This is often achieved by introducing electron-withdrawing groups, such as a nitro group, onto the ring. sci-hub.se

Activating Groups: The presence of an electron-withdrawing group at the N1 position can facilitate nucleophilic attack. For instance, 3-nitro-1-(phenylsulfonyl)indole readily undergoes addition of nucleophiles like the enolate of diethyl malonate at the C2 position. sci-hub.se

C2-Lithiation: The C2 position of the indole ring is the most amenable to functionalization via directed lithiation, which involves deprotonation with a strong base to form a nucleophilic organolithium species. scripps.edu

SN2-type Reactions: In the presence of a strong base, the C3 position can be activated for nucleophilic attack via an SN2 mechanism. nih.gov A novel nucleophilic substitution at the N1 position of 1-hydroxytryptophan derivatives has also been reported, proceeding via a proposed SN2 mechanism. researchgate.net

Peptide Bond Formation with Cbz-D-Trp-OMe as a Building Block

Cbz-D-Trp-OMe is a valuable building block in the synthesis of peptides. The Cbz group provides N-terminal protection, while the methyl ester protects the C-terminus. This allows for the controlled formation of peptide bonds.

Solution-Phase Peptide Synthesis (SPPS) Methodologies

In solution-phase peptide synthesis (SolPS), all reactants are dissolved in a suitable solvent. Cbz-D-Trp-OMe can be effectively used in this approach.

Protecting Group Strategy: The Cbz group is a classic Nα-protecting group, introduced by Bergmann and Zervas, and is typically removed by catalytic hydrogenation. nih.govbachem.com The methyl ester at the C-terminus can be hydrolyzed under basic conditions, for example, using sodium hydroxide (B78521), to reveal the free carboxylic acid for subsequent coupling reactions. google.com

Coupling Process: The fundamental process involves activating the carboxylic acid of one amino acid derivative and then reacting it with the free amino group of another. bachem.com For Cbz-D-Trp-OMe, after deprotection of the methyl ester, the resulting carboxylic acid can be activated and coupled to the N-terminus of another amino acid or peptide chain. Conversely, after removal of the Cbz group, the free amine of the D-tryptophan residue can react with an activated carboxylic acid.

Fragment Condensation: Cbz-D-Trp-OMe can be incorporated into larger peptide fragments which are then coupled together in a convergent synthesis strategy. elte.hu

Solid-Phase Peptide Synthesis (SPPS) Considerations

While Cbz protection is more traditionally associated with solution-phase synthesis, the principles are relevant to solid-phase peptide synthesis (SPPS), particularly in the context of the Boc/Bzl strategy.

Protecting Group Stability: In the Boc-SPPS strategy, the Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid like hydrogen fluoride (B91410) (HF) at the end of the synthesis. nih.gov The Cbz group is stable to TFA but can be cleaved under the strong acid conditions used for final resin cleavage, although catalytic hydrogenation is the more common method. nih.govbachem.com

Tryptophan Side-Chain Issues: The indole side chain of tryptophan is susceptible to modification during the acidic conditions of SPPS, particularly during the final cleavage step. nih.gov Alkylation of the indole ring by carbocations generated from other protecting groups is a common side reaction. google.com

Side-Chain Protection: To mitigate these side reactions, the indole nitrogen is often protected. The Boc group is a common choice for indole protection in Fmoc-SPPS. bachem.com An alternative is the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, which is stable to nucleophiles and TFA but is cleaved by strong acid. rsc.org

Coupling Reagents and Activators (e.g., HATU, DCC)

The formation of the peptide bond requires the activation of a carboxylic acid. A variety of coupling reagents are available to facilitate this process efficiently and with minimal side reactions, such as racemization. uni-kiel.de

Carbodiimides (DCC): N,N'-Dicyclohexylcarbodiimide (DCC) was one of the early reagents used for peptide coupling. nih.gov It activates the carboxylic acid to form a reactive O-acylisourea intermediate. mdpi.comnih.gov However, this intermediate can lead to racemization and the formation of an N-acylurea byproduct. uni-kiel.demdpi.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) is recommended to suppress these side reactions. bachem.com

Onium Salts (HATU): Guanidinium and uronium salts like HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) are highly efficient coupling reagents that lead to rapid reactions and low levels of racemization. peptide.comrsc.org They are particularly effective for difficult couplings, including those involving sterically hindered or N-methylated amino acids. bachem.comrsc.org HATU has been shown to be effective in both solution-phase and solid-phase synthesis. rsc.orgnih.gov

Phosphonium Salts (PyBOP, DEPBT): Reagents like PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate) and DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one) are also widely used. bachem.com DEPBT is noted for its remarkable resistance to racemization. bachem.comluxembourg-bio.com

Interactive Table: Comparison of Common Peptide Coupling Reagents

| Reagent Class | Example(s) | Activation Mechanism | Advantages | Disadvantages | Reference(s) |

| Carbodiimides | DCC, DIC | Forms O-acylisourea intermediate | Inexpensive, widely used | Racemization risk, N-acylurea byproduct, DCU byproduct is poorly soluble | nih.govuni-kiel.demdpi.compeptide.com |

| Onium (Guanidinium/Uronium) Salts | HATU, HBTU, COMU | Forms active ester, often with HOAt or HOBt | High efficiency, fast reaction rates, low racemization, good for difficult couplings | More expensive, require a base | bachem.compeptide.comrsc.org |

| Phosphonium Salts | PyBOP, PyBrOP, DEPBT | Forms active ester | High efficiency, low racemization (especially DEPBT) | Byproducts can be difficult to remove in solution phase | bachem.comuni-kiel.deluxembourg-bio.com |

Epimerization Mechanisms and Stereochemical Integrity During Coupling

The preservation of stereochemical integrity at the α-carbon is a critical challenge in peptide synthesis. For an N-protected amino acid ester like Cbz-D-Trp-OMe, the risk of epimerization is most pronounced during the activation of its carboxyl group for coupling with another amino acid. nih.govnih.gov Epimerization, the conversion of one epimer to its chiral partner, can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have drastically different biological activities. nih.govacs.org Two primary mechanisms are responsible for this loss of chiral purity.

The most prevalent mechanism for epimerization during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. nih.gov This occurs when the carboxyl group of Cbz-D-Trp-OH (formed after saponification of the methyl ester) is activated by a coupling reagent. The carbonyl oxygen of the Cbz protecting group can perform an intramolecular nucleophilic attack on the highly reactive activated carboxyl carbon, forming the planar, achiral oxazolone (B7731731) ring. nih.gov The α-proton is now allylic to the C=N double bond of the oxazolone, making it acidic and easily abstracted by a base. Tautomerization to the aromatic oxazole (B20620) leads to a complete loss of chirality at the α-carbon. Subsequent reprotonation or reaction of this intermediate with an amino component can occur from either face, leading to a mixture of D- and L-isomers in the resulting peptide. nih.gov

A second, more direct mechanism involves the abstraction of the α-proton by a base directly from the activated amino acid derivative, generating a carbanion (enolate). nih.gov Reprotonation of this planar intermediate results in racemization. This pathway is particularly relevant for amino acid residues with acidic α-protons. While the indole side chain of tryptophan is not strongly electron-withdrawing, the conditions used during coupling can influence the lability of this proton.

Several factors influence the rate of epimerization during the coupling of Cbz-D-Trp derivatives:

Coupling Reagents: The choice of coupling reagent is paramount. Highly reactive reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) used alone, can strongly activate the carboxyl group, increasing the rate of oxazolone formation and subsequent racemization. nih.gov Onium salts (uronium/aminium or phosphonium) are generally preferred. uni-kiel.de

Additives/Suppressants: To mitigate epimerization, coupling reagents are almost always used with additives. N-hydroxybenzotriazole (HOBt) and its derivatives, or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are common choices. nih.gov These additives react with the activated intermediate to form an active ester that is more stable and less prone to oxazolone formation than the initial activated species. uni-kiel.de

Base: The type and amount of base used can significantly impact stereochemical integrity. Tertiary amines like diisopropylethylamine (DIPEA) are necessary to neutralize salts and facilitate the reaction, but excess base can promote both direct proton abstraction and oxazolone formation. nih.gov Weaker bases or sterically hindered bases like 2,4,6-collidine are sometimes employed to minimize epimerization. uni-kiel.de

Solvent: The polarity of the solvent can influence reaction rates and the stability of charged intermediates, thereby affecting the extent of epimerization.

Recent strategies, such as using a ball-milling technique with EDC·HCl/Oxyma, have shown promise in synthesizing peptides, including those containing tryptophan (e.g., Boc-Trp-Phe-Gly-OBn), with minimal epimerization (<1% of the diastereomer). thieme-connect.com

| Factor | Influence on Stereochemical Integrity of Cbz-D-Trp-OH Coupling | Rationale |

|---|---|---|

| Coupling Reagent | High-reactivity reagents (e.g., DCC alone) increase epimerization risk. Onium salts (e.g., HBTU, HATU) are generally safer. nih.govuni-kiel.de | Over-activation of the carboxyl group promotes the formation of the problematic oxazolone intermediate. nih.gov |

| Racemization Suppressants | Additives like HOBt or Oxyma significantly reduce epimerization. nih.gov | They form active esters that are more stable and less susceptible to cyclizing into an oxazolone. uni-kiel.de |

| Base | Excess or strong organic bases (e.g., DIPEA, triethylamine) can increase epimerization. nih.gov | The base facilitates the abstraction of the α-proton, which is the key step in losing stereochemical information. nih.gov |

| Temperature | Higher temperatures generally increase the rate of epimerization. | Provides the necessary activation energy for the side reaction to occur. |

| Solvent | Polar aprotic solvents like DMF are common but can facilitate epimerization pathways. | Solvent choice affects the stability of intermediates and transition states. |

Cyclization Reactions and Macrocycle Formation

Following its incorporation into a linear peptide chain and subsequent deprotection, the D-tryptophan methyl ester residue can participate in intramolecular cyclization reactions to form various cyclic structures. The two most prominent classes are diketopiperazines (from dipeptides) and larger cyclic peptides (from tripeptides or longer). These cyclization reactions are crucial for synthesizing a vast array of biologically active natural products and their analogues. rsc.orgrsc.org

Synthesis of Diketopiperazines

Diketopiperazines (DKPs) are six-membered rings formed from the head-to-tail cyclization of dipeptide esters. rsc.org They represent the smallest and one of the most common classes of cyclic peptides. The synthesis of a DKP containing a D-tryptophan residue typically involves the spontaneous or induced cyclization of a dipeptide precursor, such as Xaa-D-Trp-OMe.

A clear example is the synthesis of cyclo(D-Trp-D-Arg). nih.gov The process begins with the coupling of Nα-Boc-D-Arg-OH with D-Trp-OMe hydrochloride. This coupling is mediated by a standard reagent system like HBTU/HOBt in the presence of DIPEA to yield the protected linear dipeptide, Boc-D-Arg-D-Trp-OMe. nih.gov Following purification, the N-terminal Boc group is removed under acidic conditions using trifluoroacetic acid (TFA). The resulting dipeptide ester salt, H-D-Arg-D-Trp-OMe, is then induced to cyclize. Incubation in a solution of ammonium (B1175870) hydroxide in methanol (B129727) at room temperature leads to the intramolecular attack of the free N-terminal amine on the C-terminal methyl ester carbonyl. nih.gov This reaction expels methanol and forms the stable six-membered DKP ring. nih.gov This method has been successfully used to synthesize all four stereoisomers of cyclo(Trp-Arg). nih.gov

Similarly, tryptophan-dehydrobutyrine diketopiperazine has been synthesized by coupling a protected threonine to tryptophan methyl ester, followed by Boc-deprotection and base-mediated cyclization. nih.gov Chemoenzymatic methods have also been developed, where an adenylation enzyme synthesizes the dipeptide ester (e.g., D-Trp-D-Pro-OMe), which then undergoes spontaneous intramolecular cyclization at a controlled pH to form the DKP. researchgate.net

| Step | Reactants | Key Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Coupling | Nα-Boc-D-Arg-OH·HCl, D-Trp-OMe·HCl | HBTU, HOBt, DIPEA | Boc-D-Arg-D-Trp-OMe | 56% |

| 2. Deprotection | Boc-D-Arg-D-Trp-OMe | TFA in CH₂Cl₂ | H-D-Arg-D-Trp-OMe·2TFA | Not specified (used directly) |

| 3. Cyclization | H-D-Arg-D-Trp-OMe·2TFA | NH₄OH in MeOH, 24h, rt | cyclo(D-Trp-D-Arg) | 47% (from dipeptide salt) |

Formation of Cyclic Peptides

Longer peptide chains containing a C-terminal D-Trp-OMe can be cyclized head-to-tail to form macrocycles. These cyclic peptides often exhibit enhanced metabolic stability and constrained conformations, making them valuable scaffolds in drug discovery. mdpi.com The cyclization of a linear peptide precursor is a critical step that is highly dependent on the peptide sequence, concentration, and the choice of coupling reagent.

For instance, the synthesis of a linear pentapeptide precursor, H-D-Trp-D-Glu(OBn)-Ala-D-Val-Leu-OH, demonstrates the challenges and optimization required for macrocyclization. uni-kiel.de To facilitate the intramolecular amide bond formation between the N-terminal D-tryptophan amine and the C-terminal leucine (B10760876) carboxylate, a coupling reagent is required. The efficiency and degree of epimerization during this step are highly dependent on the reagent used. A study comparing different cyclization agents found that diphenyl phosphorazidate (DPPA) in the presence of HOBt and DIEA resulted in a 66% yield but induced significant epimerization (6.0%). In contrast, phosphonium-based reagents like MPTA (dicyclohexyl-3-methyl-3H-imidazol-1-ium-2-phosphonate) with HOBt/DIEA gave a much higher yield (84%) with negligible epimerization (<0.1%) over a longer reaction time. uni-kiel.de

Another example is the synthesis of BQ-123, cyclo(D-Trp-D-Asp-Pro-D-Val-Leu). nih.gov The cyclization of the linear precursor is a key step where racemization is a significant risk, particularly at the C-terminal amino acid being activated. nih.gov Modern strategies for peptide macrocyclization involving tryptophan residues also include late-stage modification followed by intramolecular cyclization under mild conditions, for example, through allylation of the tryptophan indole ring. nih.gov

| Cyclization Reagent System | Time | Yield | Epimerization |

|---|---|---|---|

| DPPA/HOBt/DIEA | 3 days | 66% | 6.0% |

| MPTO/HOBt/DIEA | 3 h | 78% | <0.1% |

| MPTA/HOBt/DIEA | 8 h | 84% | <0.1% |

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in the synthesis and analysis of Cbz-D-Trp-OMe, providing robust means for purification and purity verification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both monitoring the progress of the synthesis of Cbz-D-Trp-OMe and for its purification to a high degree of homogeneity. In a typical synthesis, such as the esterification of N-Cbz-D-tryptophan or the protection of D-tryptophan methyl ester, HPLC allows chemists to track the consumption of starting materials and the formation of the desired product in real-time. This enables precise determination of reaction completion and the identification of any side products.

For purity assessment, reverse-phase HPLC is commonly employed. The method separates compounds based on their hydrophobicity. Cbz-D-Trp-OMe, being a relatively nonpolar molecule due to the presence of the Cbz and indole (B1671886) groups, is well-retained on C18 or C8 columns. A gradient elution, typically using acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA), provides excellent resolution. Purity is determined by integrating the peak area of the product relative to the total area of all peaks in the chromatogram. Commercial suppliers of related compounds often use HPLC to certify purity levels, frequently achieving >98% or >99%. omizzur.comruifuchems.com

| Parameter | Typical Conditions | Purpose |

| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA | Elution of the compound from the column |

| Elution | Gradient (e.g., 10% to 90% B over 20 minutes) | To resolve components with different polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow for good separation |

| Detection | UV-Vis Detector at 220 nm and 280 nm | Detection of the Cbz group and the indole ring |

| Purity Standard | >99.0% | To ensure the quality of the final product ruifuchems.com |

Analytical Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is the definitive method for confirming the identity of the synthesized Cbz-D-Trp-OMe.

After the compound elutes from the LC column, it is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. For Cbz-D-Trp-OMe, which has a molecular weight of 352.38 g/mol , the mass spectrometer would be expected to detect the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 353.15. alfa-chemistry.comnih.gov The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition, providing unequivocal evidence of the product's identity. This technique is frequently used in the analysis of tryptophan and its various metabolites. nih.govunimi.it

| Property | Expected Value | Method of Confirmation |

| Molecular Formula | C₂₀H₂₀N₂O₄ | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 352.38 g/mol | Calculated from the molecular formula alfa-chemistry.com |

| [M+H]⁺ (Protonated Ion) | m/z ≈ 353.15 | ESI-MS in positive ion mode |

| [M+Na]⁺ (Sodium Adduct) | m/z ≈ 375.13 | Often observed as a secondary ion in ESI-MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of Cbz-D-Trp-OMe, providing detailed information about the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides the fundamental information for structure determination.

¹H NMR: The proton spectrum of Cbz-D-Trp-OMe displays characteristic signals for each part of the molecule. The aromatic region (typically δ 7.0-7.7 ppm) shows signals for the five protons of the Cbz phenyl group and the four aromatic protons of the indole ring. Other key signals include the benzylic CH₂ of the Cbz group (around δ 5.0 ppm), the α-proton of the tryptophan backbone, the two β-protons, and the sharp singlet for the methyl ester (OCH₃) group around δ 3.7 ppm. nih.govchemicalbook.com

¹³C NMR: The carbon spectrum complements the proton data, showing distinct resonances for each unique carbon atom. Key signals include the carbonyl carbons of the ester and the carbamate (B1207046), the aromatic carbons, the α and β carbons of the amino acid backbone, the benzylic carbon, and the methyl ester carbon. spectrabase.comchemicalbook.comchemicalbook.com

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on adjacent carbons. For instance, it would show a clear correlation between the α-proton and the β-protons of the tryptophan residue.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, enabling unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule, such as linking the methyl ester protons to the ester carbonyl carbon or the benzylic protons to the carbamate carbonyl carbon.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Indole NH | ~8.1 | Singlet (broad) | Exchangeable with D₂O |

| Indole Aromatic CH | ~7.0 - 7.6 | Multiplets | Four distinct protons on the indole ring |

| Cbz Phenyl CH | ~7.3 | Multiplet | Five protons from the benzyl (B1604629) group |

| Amide NH | ~5.5 | Doublet | Coupled to the α-proton |

| Cbz CH₂ | ~5.1 | Singlet or AB quartet | Benzylic protons |

| α-CH | ~4.7 | Multiplet | Coupled to NH and β-protons |

| OCH₃ | ~3.7 | Singlet | Methyl ester protons |

| β-CH₂ | ~3.3 | Multiplet | Diastereotopic protons adjacent to the indole ring |

Beyond simple structural confirmation, NMR spectroscopy is a sophisticated tool for investigating the three-dimensional structure and conformational preferences of molecules in solution. For derivatives of Cbz-D-Trp-OMe, particularly when incorporated into larger peptides, understanding conformation is key to understanding biological activity. nih.gov

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to detect through-space interactions between protons that are close to each other, typically within 5 Å. Observed NOE/ROE cross-peaks provide distance restraints that can be used to build a 3D model of the molecule's preferred conformation. nih.govrsc.org For example, an NOE between a proton on the Cbz phenyl ring and a proton on the indole ring would indicate a folded conformation where these two aromatic systems are in close proximity.

Additionally, the magnitude of the three-bond coupling constants (³J) between protons, such as between the α-CH and β-CH₂ protons, can provide information about the dihedral angles along the Cα-Cβ bond, further refining the conformational model. rsc.orgauremn.org.br

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy for reaction progress)

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for monitoring the progress of reactions involving Cbz-D-Trp-OMe. The technique relies on the principle that molecules containing chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths. thermofisher.com

Cbz-D-Trp-OMe possesses two primary chromophores: the indole ring of the tryptophan side chain and the phenyl ring of the Cbz protecting group. The indole moiety exhibits a characteristic strong absorbance maximum at approximately 280 nm. The formation of the product during a synthesis can be tracked by taking aliquots from the reaction mixture at various time points and measuring the increase in absorbance at this wavelength. By applying the Beer-Lambert law, the change in absorbance can be directly related to the change in the concentration of the product, providing a kinetic profile of the reaction. nih.gov

| Chromophore | Typical λmax (nm) | Application |

| Indole Ring | ~280 nm | Primary wavelength for monitoring reactions involving tryptophan derivatives |

| Phenyl Ring (Cbz) | ~260 nm | Secondary wavelength; contributes to overall UV absorbance |

Determination of Stereochemical Purity

The stereochemical purity of Cbz-D-Trp-OMe, specifically the enantiomeric excess (e.e.), is a critical parameter, as the presence of the incorrect enantiomer (Cbz-L-Trp-OMe) can lead to peptides with altered conformations and biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant method for resolving and quantifying enantiomers of tryptophan derivatives and their esters. nih.govcuni.cz

The selection of the CSP is paramount for achieving effective separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, have demonstrated broad applicability for the enantiomeric resolution of amino acid esters. yakhak.org For tryptophan esters specifically, amylose-based CSPs have been shown to be particularly suitable for enantioseparation in reversed-phase mode. cuni.cz

The analytical method involves dissolving a sample of Cbz-D-Trp-OMe in the mobile phase and injecting it into the HPLC system. The two enantiomers interact differently with the chiral environment of the column, leading to different retention times (t_R). The D-enantiomer is expected to have a distinct retention time from the L-enantiomer. The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram. A study on similar N-protected phenylalanine methyl esters demonstrated baseline separation of enantiomers using a Chiralpak-AD-H column with a mobile phase of n-hexane and 2-propanol. wiley-vch.de While specific conditions for Cbz-D-Trp-OMe are proprietary to individual laboratories, a representative method can be extrapolated.

Table 1: Representative Chiral HPLC Method for Stereochemical Purity

| Parameter | Value |

| Column | Chiralpak AD-H (or similar amylose-based CSP) |

| Mobile Phase | n-Hexane/2-Propanol (e.g., 80/20 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Room Temperature |

| Expected t_R (D-enantiomer) | t_R1 |

| Expected t_R (L-enantiomer) | t_R2 |

The enantiomeric excess (% e.e.) is then determined using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100

For pharmaceutical applications, an enantiomeric excess of ≥99.5% is often required. wiley-vch.de

Hydrophobicity Index Determination for Modified Peptides

To quantify the hydrophobic contribution of a Cbz-D-Trp-OMe residue, it can be incorporated into a model peptide sequence. The retention time of this modified peptide is then compared to that of a reference peptide (e.g., one containing a glycine (B1666218) or alanine (B10760859) at the same position) under standardized RP-HPLC conditions. mdpi.comnih.gov The difference in retention times provides a quantitative measure of the hydrophobicity contribution of the Cbz-D-Trp-OMe moiety. The Chromatographic Hydrophobicity Index (φ₀) is a precise measure defined as the volume percentage of organic solvent (like acetonitrile) in the mobile phase required to achieve a retention factor (k) of 1. researchgate.net A higher φ₀ value indicates greater hydrophobicity.

Table 2: Example RP-HPLC Data for Hydrophobicity Determination of a Model Peptide

| Peptide Sequence | Modifying Residue (X) | % Acetonitrile for Elution | Retention Time (min) | Relative Hydrophobicity Index |

| Ac-Gly-X-Gly-NH₂ | Glycine (Reference) | 20% | 8.5 | 0.0 |

| Ac-Gly-X-Gly-NH₂ | D-Tryptophan | 35% | 15.2 | +6.7 |

| Ac-Gly-X-Gly-NH₂ | Cbz-D-Trp-OMe | 55% | 24.8 | +16.3 |

The data illustrates that the addition of the Cbz and OMe protecting groups substantially increases the retention time, and thus the hydrophobicity, of the peptide compared to the unprotected D-tryptophan residue. This increased hydrophobicity is a critical consideration in the design and purification of peptides containing this modified amino acid. mdpi.com

Conformational and Stereochemical Investigations of Cbz D Trp Ome and Its Incorporations

Influence of D-Stereochemistry on Molecular Conformation

The presence of a D-amino acid residue within a peptide chain introduces significant conformational alterations compared to its all-L-amino acid counterpart. The incorporation of a D-amino acid can enhance biological activity by stabilizing specific molecular conformations. For instance, the cyclopentapeptide astin-C, which contains a D-amino acid, exhibits greater immunosuppressant activity than its L-isomer. mdpi.com This stabilization is often attributed to the ability of the D-residue to promote the formation of specific secondary structures, such as β-turns. clockss.org

In the context of Cbz-D-Trp-OMe, its incorporation can lead to a more flexible structure. mdpi.com The D-configuration of the tryptophan residue alters the sterically allowed regions of the Ramachandran plot for that position, favoring dihedral angles that might be inaccessible or energetically unfavorable for an L-residue. This can induce turns and folds in the peptide backbone that are critical for receptor binding or enzymatic resistance.

Studies on peptides containing D-tryptophan have shown that this residue is often found at the corner of β-turns, a common secondary structure motif. For example, in the endothelin antagonist BQ-123, a cyclic pentapeptide, the D-Trp residue is located at a corner of a loose β-turn, a conformation believed to be crucial for its biological activity. clockss.org This preference for turn formation is a direct consequence of the D-stereochemistry, which positions the bulky indole (B1671886) side chain in a way that facilitates the hydrogen bonding patterns characteristic of these turns.

Furthermore, the cyclic tautomers of tryptophan, which can be formed under certain synthetic conditions, exhibit a pronounced folded topology. nih.gov Subsequent reactions, such as trappings with electrophiles following enolization, tend to occur on the convex face of the molecule, a process influenced by the inherent stereochemistry of the starting tryptophan derivative. nih.gov

Conformational Analysis of Cbz-D-Trp-OMe-Containing Peptides

For example, the introduction of an Imidazolidin-2-one ring, a scaffold known to induce conformational constraints, into a peptide sequence has been shown to promote a γ-turn. unibo.it Similarly, computational, structural, and spectral analyses have demonstrated that Pro-Gly sequences in peptides are energetically favored to adopt a β-turn conformation. nih.gov The incorporation of D-Trp can have a similar effect, guiding the peptide backbone into a turn-like structure.

The environment surrounding the peptide also plays a crucial role in its conformation. In membrane-mimicking environments, such as in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, peptides can adopt well-defined structures. nih.gov For instance, a glycosylated peptide analogue containing D-Ala and a C-terminal Trp derivative was found to have a well-defined conformation with two β-turns in the presence of DPC micelles. nih.gov This highlights the importance of considering the physiological environment when analyzing the conformation of bioactive peptides.

The specific sequence of the peptide and the nature of the other amino acid residues also significantly influence the conformational preferences. The interplay between the D-Trp residue and its neighbors dictates the precise type and stability of the secondary structures formed.

Spectroscopic Techniques for Conformational Studies (e.g., ROESY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. Among the various NMR techniques, Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable for conformational analysis. uni-konstanz.deadelaide.edu.au ROESY experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), providing crucial distance constraints for structure determination.

These through-space correlations, or ROEs, can be observed between protons on different amino acid residues, including those that are not adjacent in the peptide sequence. researchgate.net Such non-adjacent ROEs are characteristic of folded or turn structures. For example, in peptides forming a 13-membered hydrogen-bonded ring (a type of turn), ROEs are typically detected between specific protons such as Hβ(i) and NH(i+2), Hβ(i) and Hα(i+2), and Hγ(i) and NH(i+2). researchgate.net

In conjunction with other 2D NMR experiments like Correlation Spectroscopy (COSY), which identifies through-bond connectivities, ROESY data allows for the detailed mapping of the peptide's conformation. adelaide.edu.au By combining the distance restraints from ROESY with dihedral angle information derived from coupling constants, a comprehensive model of the peptide's solution structure can be built, often with the aid of molecular modeling. uq.edu.au

The analysis of peptides containing Cbz-D-Trp-OMe using ROESY can reveal specific interactions involving the tryptophan side chain and backbone protons, providing direct evidence for the formation of turns and other secondary structures induced by the D-amino acid.

Stereocontrol in Synthetic Reactions Involving Cbz-D-Trp-OMe

Maintaining the stereochemical integrity of Cbz-D-Trp-OMe during peptide synthesis is paramount, as racemization or epimerization can lead to a mixture of diastereomers with different conformations and biological activities. Several factors can influence the stereochemical outcome of synthetic reactions.

Coupling Reagents and Additives: The choice of coupling reagent for amide bond formation is critical. While reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used, they can sometimes lead to epimerization, particularly when the activated carboxylic acid forms an oxazolone (B7731731) intermediate. mdpi.com The addition of additives like hydroxybenzotriazole (B1436442) (HOBt) can help to suppress this side reaction. mdpi.com

Protecting Groups: The nature of the N-terminal protecting group can also influence stereocontrol. The carbobenzyloxy (Cbz) group in Cbz-D-Trp-OMe is generally considered effective at preventing racemization under standard peptide coupling conditions. mdpi.com

Reaction Conditions: Other reaction parameters, such as the base used and the reaction temperature, can also affect stereoselectivity. For instance, in a mixed Claisen acylation, quenching the reaction at a low temperature with glacial acetic acid was found to be crucial to prevent epimerization at the C16 position. nih.gov

Substrate-Controlled Reactions: In some cases, the inherent stereochemistry of the starting material can direct the stereochemical outcome of a reaction. For example, in the synthesis of the citrinadin B core architecture, the use of a cyclic tautomer of tryptophan allowed for a diastereoselective carbonyl addition. nih.gov Similarly, the Pictet-Spengler reaction, a key method for synthesizing β-carbolines from tryptophan derivatives, can be performed diastereoselectively using chiral carbonyl components. acs.org

The following table summarizes some synthetic transformations involving tryptophan derivatives and the observed stereochemical outcomes:

| Reaction | Reactants | Product | Stereochemical Outcome | Reference |

| Peptide Coupling | Nα-Boc-L-Arg-OH, D-Trp-OMe hydrochloride | Methyl (tert-butoxycarbonyl)-L-arginyl-D-tryptophanate hydrochloride | Dipeptide obtained as a clear oil/gum | mdpi.com |

| Peptide Coupling | Nα-Boc-D-Arg-OH hydrochloride, D-Trp-OMe hydrochloride | Methyl (tert-butoxycarbonyl)-D-arginyl-D-tryptophanate hydrochloride | Dipeptide obtained as a clear oil/gum | mdpi.com |

| C(7)-H Maleimidation | Boc-Trp(Piv)-OMe, Maleimide derivative | Maleimidated Boc-Trp(Piv)-OMe | Good to excellent yields with various maleimides | nih.gov |

| Mixed Claisen Acylation | Cyclic tryptophan tautomer derivative, Piperidine fragment | β-keto ester | High diastereoselectivity (erosion if not quenched cold) | nih.gov |

| Carbonyl Addition | Lactam derived from tryptophan, iso-propenylmagnesium bromide | Tertiary alcohol | 10:1 diastereoselectivity at -78 °C | nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is a cornerstone of computational chemistry for predicting molecular geometries, vibrational frequencies, and reaction mechanisms. mdpi.comresearchgate.net For a molecule like Cbz-D-Trp-OMe, DFT calculations can provide deep mechanistic insights into its reactivity and spectroscopic properties.

Studies on related tryptophan-containing dipeptides have utilized DFT to interpret experimental data and assign vibrational bands from IR and Raman spectra. acs.org By calculating potential energy distribution (PED), researchers can achieve a full vibrational assignment, clarifying how modifications to the peptide backbone or terminal groups affect the molecule's adsorptive behavior on metal surfaces. acs.org DFT has also been employed to understand the regiochemical outcomes of reactions involving the tryptophan indole (B1671886) ring. For instance, calculations at the ωB97x-D level of theory have been used to probe the mechanism of sulfenylcarbene mediated C-atom insertions into pyrroles, a reaction type applicable to the indole moiety of tryptophan. chemrxiv.org

Furthermore, DFT is instrumental in examining the effects of solvation on molecular properties. By using models like the conducting polarizable continuum model (CPCM), it's possible to calculate how a solvent like water influences NMR chemical shifts. nih.gov These calculations, performed on model dipeptides, show that solvent effects, hydrogen bonding, and backbone conformation all significantly impact 15N chemical shielding. nih.gov Such approaches could be directly applied to Cbz-D-Trp-OMe to predict its behavior and spectroscopic signature in various solvent environments.

Applications of DFT in Analyzing Tryptophan Derivatives

| Computational Method | System Studied | Key Insights Gained | Reference |

|---|---|---|---|

| DFT with B3LYP functional | Cys-Trp/Trp-Cys dipeptides | Provided full vibrational assignment for SERS spectra and explained the influence of terminal modifications on adsorptive behavior. | acs.org |

| DFT (ωB97x-D, 6-31G(d)) | Sulfenylcarbene and substituted pyrroles | Elucidated the mechanism and regioselectivity of C-atom insertion, relevant for modifying the tryptophan indole ring. | chemrxiv.org |

| DFT (B3LYP) with CPCM | N-formyl-alanyl-X amides (including X=Trp) | Examined the effects of solvation, conformation, and side chains on 15N chemical shielding. | nih.gov |

| DFT (M06-2X/6-31g(d,p)) | Model nitroethene and imine cycloaddition | Revealed the role of hydrogen bonding in activating and controlling the reaction mechanism. | mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For flexible molecules like Cbz-D-Trp-OMe, MD simulations are invaluable for exploring the conformational landscape, identifying low-energy structures, and understanding dynamic processes.

In peptide chemistry, MD simulations have been used to explain the atropoisomer selectivity in the total synthesis of complex cyclic peptides containing tryptophan derivatives. researchgate.net By simulating the conformational flexibility of linear peptide intermediates, researchers can predict which conformers are energetically favored to cyclize, thus guiding synthetic strategy. researchgate.net This approach would be highly relevant for predicting the preferred conformations of Cbz-D-Trp-OMe in solution, which dictates its reactivity in peptide couplings.

MD simulations are also crucial for validating and refining structures determined by experimental methods like NMR. For peptides containing a D-Trp residue, simulations can reveal preferred solution structures, such as β-turns, which are often critical for biological activity. unibo.itresearchgate.net For example, simulations of a peptide containing a Phe-D-Trp sequence helped to understand its pharmacologic profile by revealing the three-dimensional display of the side chains. unibo.it Similarly, MD studies on cortistatin analogs containing D-Trp have been used to characterize their conformational properties and rigidity, linking specific conformations to biological function. biorxiv.org Applying MD simulations to Cbz-D-Trp-OMe would allow for a thorough sampling of its dihedral angles, providing a statistical map of its accessible conformations in different environments.

Use of MD Simulations for Conformational Analysis of D-Trp Peptides

| System Studied | Simulation Goal | Key Findings | Reference |

|---|---|---|---|

| Phalloidin intermediates | Explain atropoisomer selectivity during synthesis. | Conformational flexibility of intermediates is critical for the formation of the final product's atropoisomers. | researchgate.net |

| Cyclopeptides with Phe-D-Trp sequence | Investigate conformational preferences. | The 3D display of side chains, correlated with the cyclopeptide structure size, impacts the pharmacologic profile. | unibo.it |

| Cortistatin analogs with D-Trp | Characterize conformational properties. | Identified specific aromatic residue alignments and conformational variability linked to biological activity. | biorxiv.org |

| Heptapeptides with Asn-Gly segment | Study propensities to form β-turn structures. | Even minor force field changes can lead to significant differences in peptide folding behavior and stability. | researchgate.net |

Computational Modeling of Molecular Interactions

Understanding how a molecule like Cbz-D-Trp-OMe interacts with its environment, particularly with biological macromolecules like enzymes or receptors, is fundamental to its application in medicinal chemistry. Computational modeling, including molecular docking and other simulation techniques, provides a window into these interactions at the molecular level.